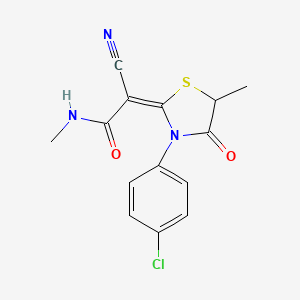

(E)-2-(3-(4-chlorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

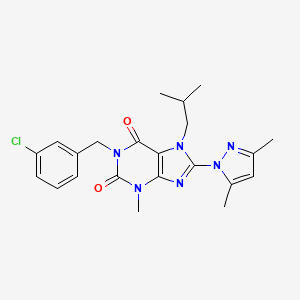

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a thiazolidine ring with a double bond (indicated by the “ene” suffix in “ylidene”), a cyano group, and a methylacetamide group. The “(E)” prefix suggests that the compound has E/Z isomerism, also known as cis/trans isomerism .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the cyano group might undergo reactions such as hydrolysis, reduction, or nucleophilic addition. The double bond in the thiazolidine ring could potentially participate in reactions like hydrogenation or halogenation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its molecular structure, the functional groups present, and their arrangement. These could influence properties like the compound’s solubility, melting point, boiling point, polarity, and reactivity .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

A study by Ma et al. (2011) focused on compounds based on the thiazolidine-2,4-dione moiety, which includes derivatives similar to the chemical compound . These compounds were evaluated for their potency in inhibiting nitric oxide (NO) production, iNOS activity, and prostaglandin E(2) (PEG(2)) generation. They found that certain derivatives significantly inhibited these factors, suggesting potential for treating inflammatory diseases (Ma et al., 2011).

Antimicrobial Activities

Gouda et al. (2010) and B'Bhatt & Sharma (2017) investigated derivatives of thiazolidine, which showed promising antimicrobial activities. Their studies included the synthesis of various compounds and evaluation of their effectiveness against different bacterial and fungal strains (Gouda et al., 2010); (B'Bhatt & Sharma, 2017).

Anticancer Activity

Havrylyuk et al. (2010) researched 4-thiazolidinones with a benzothiazole moiety for their antitumor properties. They identified compounds exhibiting anticancer activity on various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).

Antifungal and Anticonvulsant Agents

Srivastava et al. (2001) synthesized derivatives that showed antifungal and anticonvulsant activities, highlighting the versatility of thiazolidinone derivatives in treating various conditions (Srivastava et al., 2001).

Solubility and Partitioning in Biological Solvents

Volkova et al. (2020) conducted a study on a related 1,3-thiazolidine-2,4-dione compound, focusing on its solubility in various solvents and its partitioning processes in biological media. This research is crucial for understanding the drug delivery mechanisms of such compounds (Volkova et al., 2020).

Ligand-Protein Interactions and Photovoltaic Efficiency

Mary et al. (2020) explored the ligand-protein interactions and photovoltaic efficiency of benzothiazolinone acetamide analogs. This study indicates the potential application of such compounds in developing new therapeutic agents and their utility in other scientific domains like renewable energy (Mary et al., 2020).

Wirkmechanismus

Without specific context (such as the compound’s use in a biological system or a particular chemical process), it’s challenging to predict the exact mechanism of action. The compound’s biological activity could be influenced by factors like its size, shape, charge distribution, and the specific functional groups present .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2E)-2-[3-(4-chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O2S/c1-8-13(20)18(10-5-3-9(15)4-6-10)14(21-8)11(7-16)12(19)17-2/h3-6,8H,1-2H3,(H,17,19)/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIIRABJRGDZPK-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=C(C#N)C(=O)NC)S1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(=O)N(/C(=C(/C#N)\C(=O)NC)/S1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(3-(4-chlorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2897277.png)

![2-methoxyethyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}carbamate](/img/structure/B2897278.png)

![4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B2897282.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2897285.png)

![2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2897289.png)

![2,4-Diethyl 5-[(Z)-2-{1-[(2,4-dimethylphenyl)carbamoyl]-2-(4-nitrophenyl)-2-oxoethylidene}hydrazin-1-YL]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2897292.png)

![9-Methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]purine](/img/structure/B2897295.png)